molecular formula C7H13FN2O B1477051 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2091621-25-7

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1477051
CAS No.: 2091621-25-7
M. Wt: 160.19 g/mol
InChI Key: MUXFHXFLDQDYEO-UHFFFAOYSA-N
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Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one is a fluorinated azetidine derivative featuring a methylamino-substituted ethanone moiety. The fluoromethyl group at the azetidine’s 3-position likely improves lipophilicity and bioavailability, while the methylamino group on the ethanone chain may facilitate hydrogen bonding with biological targets. Potential applications include antimicrobial agents or intermediates for targeted therapies, given the pharmacological relevance of structurally related compounds .

Properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2O/c1-9-3-7(11)10-4-6(2-8)5-10/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXFHXFLDQDYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoromethyl Group: Fluoromethylation can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring provides structural rigidity. This compound may modulate biological pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds reveals key differences in heterocyclic cores, substituents, and physicochemical properties (Table 1).

Table 1: Structural and Physicochemical Comparison of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one with Analogues

Compound Name Heterocycle Substituent on Heterocycle Ethanone Substituent Molecular Formula Molecular Weight (g/mol) Source
Target Compound Azetidine 3-Fluoromethyl Methylamino C₇H₁₂FN₂O* 162.18 (calculated) N/A
1-[3-(fluoromethyl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one Azetidine 3-Fluoromethyl Naphthalen-1-yl C₁₆H₁₆FNO 257.30
1-(3-(difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one Piperidine 3-Difluoromethyl Methylamino C₉H₁₅F₂N₂O 217.23
1-(3-(difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one Pyrrolidine 3-Difluoromethyl Methylamino C₈H₁₃F₂N₂O 203.20
1-{3-[(cyclopropylmethyl)(oxan-4-yl)amino]azetidin-1-yl}-2-(3,4-dimethoxyphenyl)ethan-1-one Azetidine 3-(Cyclopropylmethyl)(oxan-4-yl)amino 3,4-Dimethoxyphenyl C₂₃H₃₃N₂O₄ 413.53
2-[4-(methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one Piperidine 4-Methylamino Pyrrolidin-1-yl C₁₂H₂₃N₃O 225.33
1-(4-benzylpiperazin-1-yl)-2-(methylamino)ethan-1-one Piperazine 4-Benzyl Methylamino C₁₄H₂₀N₃O 246.33

*Calculated based on structural analogy.

Key Observations:

Piperidine and pyrrolidine derivatives (e.g., C₉H₁₅F₂N₂O ) offer greater conformational flexibility, which may improve solubility but reduce target selectivity.

Substituent Effects: Fluorinated Groups: The target’s fluoromethyl group balances lipophilicity (logP ~1.2 estimated) better than difluoromethyl analogues (logP ~1.8), which may reduce metabolic degradation .

Biological Implications :

  • Azetidin-2-one derivatives exhibit antimicrobial activity , suggesting the target compound could share similar properties.
  • Piperazine-based analogues (e.g., C₁₄H₂₀N₃O ) are often used in CNS drug design due to their ability to cross the blood-brain barrier.

Research Findings and Implications

  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., for azetidin-2-ones ) could streamline the target compound’s production, though fluoromethylation steps may require specialized reagents.
  • Physicochemical Properties: The smaller azetidine core reduces molecular weight (162.18 vs.
  • Biological Activity : Fluorine’s electronegativity may enhance interactions with enzymatic targets, as seen in difluoromethyl derivatives .

Biological Activity

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one, commonly referred to as a fluorinated azetidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluoromethyl group and a methylamino moiety, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C7H10FNC_7H_{10}FN, with a molecular weight of approximately 139.16 g/mol. The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of organic compounds.

Antitumor Activity

Research indicates that azetidine derivatives exhibit promising antitumor properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest. The specific activity of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one against different cancer cell lines remains to be fully elucidated, but preliminary data suggest it may act similarly to other azetidine derivatives that have shown efficacy against tumors.

Neuropharmacological Effects

The methylamino group in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to interact with neurotransmitter systems, particularly in the context of anxiety and depression treatments. The exact mechanism of action for this specific compound requires further investigation, but its structural characteristics align with known neuroactive agents.

Antimicrobial Activity

Azetidine derivatives have also been evaluated for their antimicrobial properties. Initial studies indicate that compounds featuring azetidine rings can exhibit antibacterial and antifungal activities. The fluoromethyl group may enhance these effects by increasing the compound's ability to penetrate microbial membranes.

In Vitro Studies

In vitro assays have been conducted on related azetidine derivatives to assess their biological activity. For example, a study involving structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in the azetidine structure could lead to enhanced therapeutic profiles.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.2Cell cycle arrest
1-FMAA549TBDTBD

Pharmacokinetics

Understanding the pharmacokinetics of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one is crucial for its development as a therapeutic agent. Studies on related compounds indicate that modifications such as fluorination can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one

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